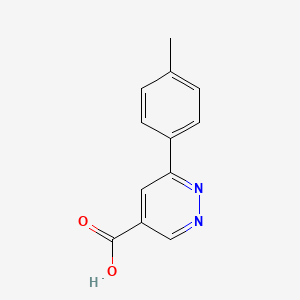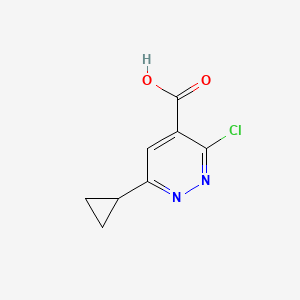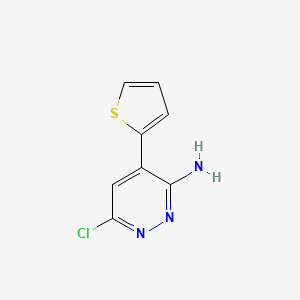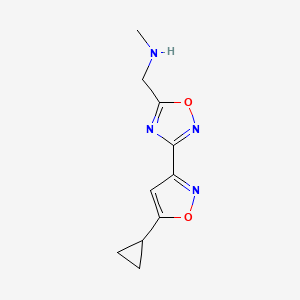
1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety, isoxazole, which is commonly found in many commercially available drugs . The isoxazole ring in this compound is substituted with a cyclopropyl group.Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse and can lead to a wide variety of functionalized heterocyclic scaffolds . These reactions are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Isoxazoles and oxadiazoles are prominent in synthetic chemistry due to their diverse chemical reactivities and applications in creating complex molecules. For instance, the synthesis and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles have been explored, highlighting methodologies for generating compounds with potential biological activities (Rozhkov et al., 2004). Similarly, the synthesis of 1,3,4-oxadiazole derivatives containing a 5-methylisoxazole moiety has been reported, with these derivatives evaluated for their antibacterial activities, demonstrating the importance of these heterocycles in medicinal chemistry (Hui et al., 2002).
Catalytic Applications and Material Science
Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles have been synthesized and utilized in the formation of palladium(II) complexes, acting as high-turnover-number catalysts for cross-coupling reactions in green chemistry conditions (Bumagin et al., 2018). This application underscores the potential of isoxazole and oxadiazole derivatives in catalysis and material science, contributing to the development of more efficient and environmentally friendly chemical processes.
Medicinal Chemistry and Biological Applications
The exploration of oxadiazole derivatives in the context of medicinal chemistry has led to the discovery of compounds with significant biological activities. For instance, the synthesis of novel oxadiazole derivatives from benzimidazole has been reported, with these compounds efficiently synthesized and characterized for potential therapeutic applications (Vishwanathan & Gurupadayya, 2014). Additionally, the synthesis and antiprotozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles containing oxadiazole and triazole moieties have been studied, highlighting the role of these heterocycles in developing new antiprotozoal agents (Dürüst et al., 2012).
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Orientations Futures
The future directions in the research and development of isoxazole derivatives like this compound involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . These compounds provide a rich source of new compounds having promising biological activities .
Analyse Biochimique
Biochemical Properties
1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, thereby influencing various signaling pathways . Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes changes in metabolic flux and metabolite levels, which can affect overall cell health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound’s interaction with kinases can result in the inhibition of kinase activity, thereby blocking downstream signaling events . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness . In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .
Propriétés
IUPAC Name |
1-[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-11-5-9-12-10(14-16-9)7-4-8(15-13-7)6-2-3-6/h4,6,11H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVUHGBBQOQRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=NOC(=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


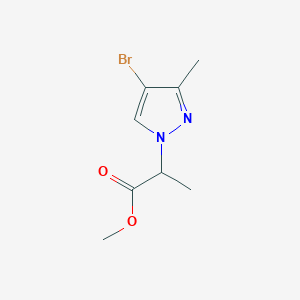
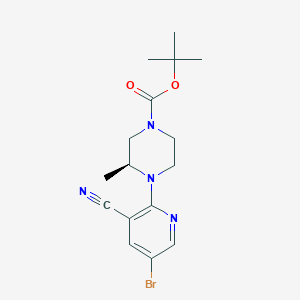


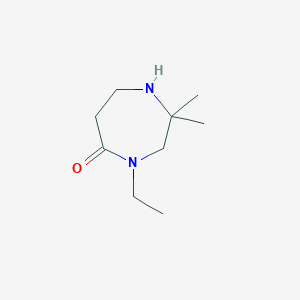
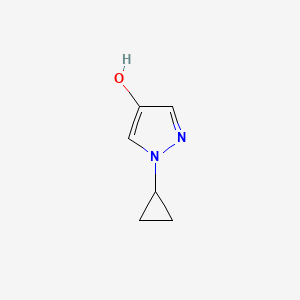
![3-Amino-4-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-benzonitrile](/img/structure/B1475659.png)
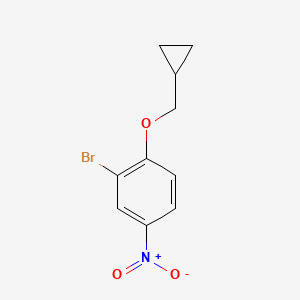

![Pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1475664.png)

